

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 molecular weight

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Compound of Interest

Compound Name: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Cat. No.: B15144963

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Molecular Profile and Physicochemical Properties

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a heterobifunctional molecule that integrates a near-infrared cyanine dye (Cy5), two polyethylene glycol (PEG) chains of different lengths, and a terminal alkyne group. The m-PEG9 portion enhances aqueous solubility and pharmacokinetic properties, while the propargyl-PEG8 segment provides a reactive handle for covalent modification. The Cy5 fluorophore allows for sensitive detection in various fluorescence-based assays.

Quantitative Data Summary

The key quantitative parameters for **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5** are summarized in the table below.

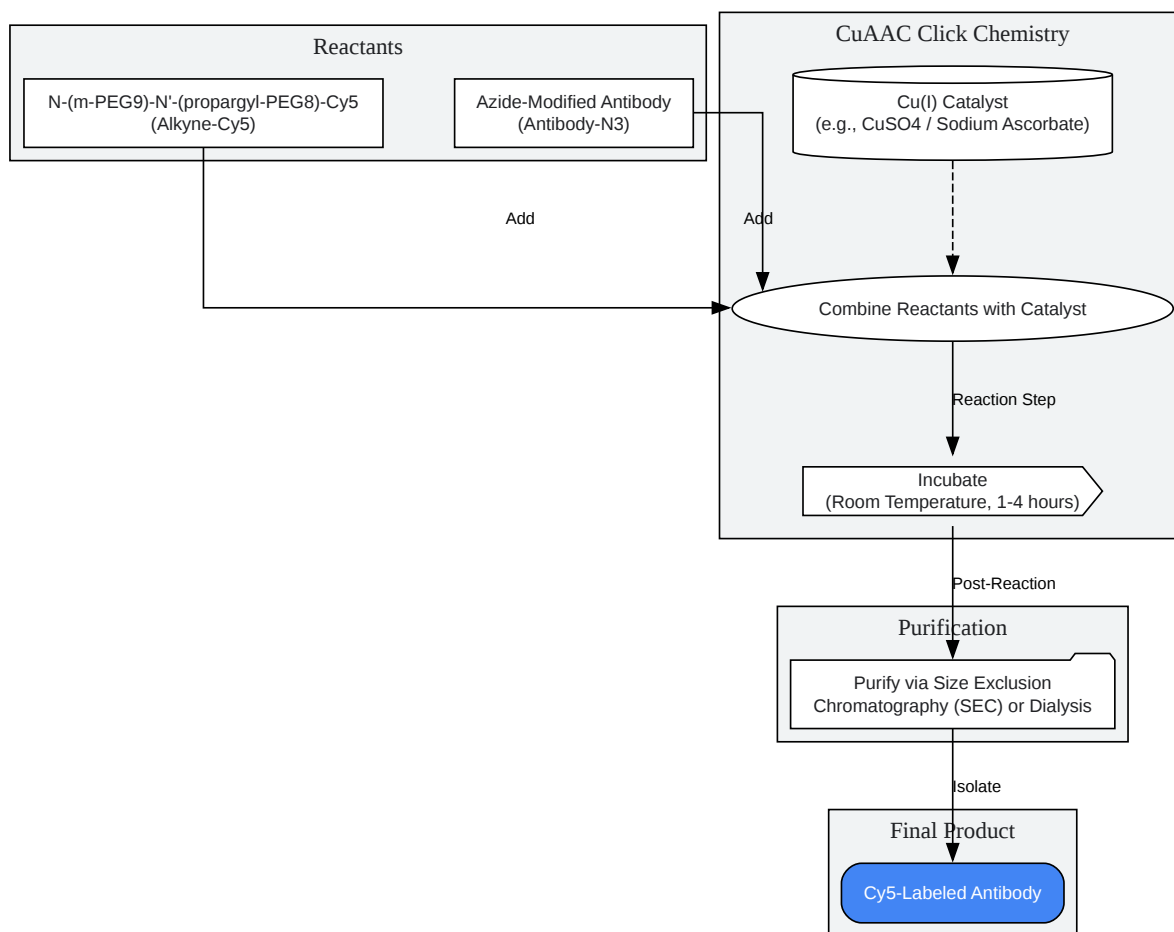
| Parameter | Value | Reference |
|---------------------------------------|--|-----------|
| Molecular Weight | 1191.92 g/mol | [1][2][3] |
| Chemical Formula | C ₆₃ H ₉₉ ClN ₂ O ₁₇ | [1][2][3] |
| CAS Number | 2107273-10-7 | [1][2][3] |
| Excitation Maximum (λ _{ex}) | ~649 nm | [4][5] |
| Emission Maximum (λ _{em}) | ~667 nm | [4][5] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | -20°C or 2-8°C, dry, sealed | [2][5] |
| Solubility | DMSO, DMF, DCM; low in water | [5] |

Core Application: Bioconjugation via Click Chemistry

This molecule is primarily utilized as a fluorescent labeling reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". The terminal propargyl (alkyne) group on the PEG8 chain reacts specifically and efficiently with an azide-functionalized biomolecule (e.g., a protein, antibody, or nucleic acid) to form a stable triazole linkage. This reaction is highly specific and can be performed in complex biological media.[1]

General Experimental Workflow: Labeling an Azide-Modified Antibody

The following diagram illustrates the typical workflow for conjugating **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5** to an antibody that has been functionalized with an azide group.



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Workflow for Antibody-Cy5 Conjugation via CuAAC.

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general method for labeling 1 mg of an azide-modified antibody with **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5**. Optimization may be required depending on the specific antibody and its concentration.

Materials and Reagents

- Azide-modified antibody (e.g., at 5 mg/mL in PBS)
- **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5** (Alkyne-Cy5)
- Anhydrous Dimethylsulfoxide (DMSO)
- Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
- Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM in water)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Size Exclusion Chromatography (SEC) column or dialysis cassette (e.g., 10 kDa MWCO) for purification

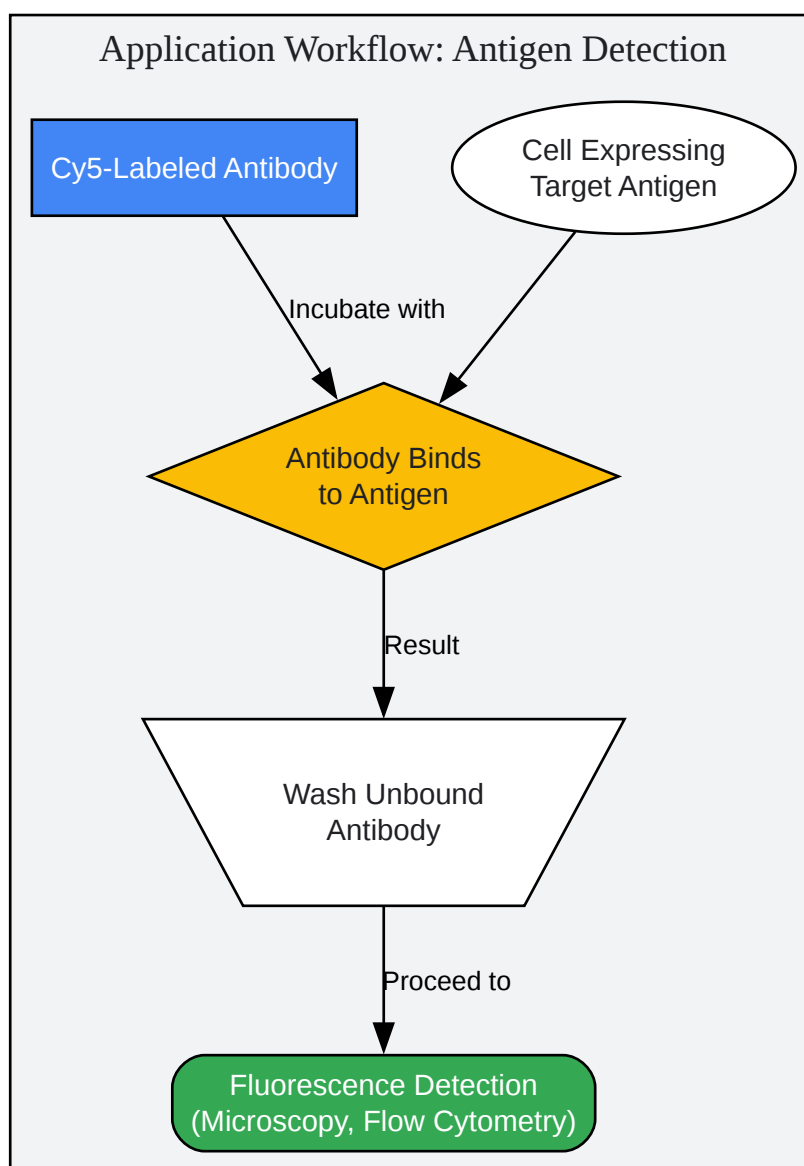
Step-by-Step Procedure

- Prepare Alkyne-Cy5 Stock Solution: Dissolve Alkyne-Cy5 in anhydrous DMSO to a final concentration of 10 mM.
- Prepare Catalyst Premix: In a microcentrifuge tube, mix the following in order:
 - 2 µL of 20 mM CuSO₄ solution.
 - 10 µL of 50 mM THPTA ligand solution.
 - Vortex briefly to mix.
- Set up the Conjugation Reaction:

- In a new tube, add 200 μ L of the azide-modified antibody solution (1 mg total).
- Add a 10-fold molar excess of the Alkyne-Cy5 stock solution. For a 150 kDa antibody, this is approximately 1.3 μ L of the 10 mM stock.
- Add the 12 μ L of the catalyst premix to the antibody/dye mixture.
- Finally, add 10 μ L of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction. The total volume will be \sim 223 μ L.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
- Purification:
 - Remove the unreacted dye and catalyst components by purifying the reaction mixture.
 - Method A (SEC): Use a desalting column (e.g., Zeba™ Spin Desalting Column, 40K MWCO) equilibrated with PBS.
 - Method B (Dialysis): Transfer the reaction mixture to a dialysis cassette and dialyze against 1L of PBS at 4°C for 24 hours, with at least three buffer changes.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry.
 - Store the final Cy5-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

Signaling Pathway Visualization

While this molecule does not directly participate in a signaling pathway, it is a tool to visualize them. The diagram below illustrates the logical relationship of how the synthesized antibody-dye conjugate can be used to detect a target antigen in a cell, which may be part of a larger signaling cascade.



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Logical flow of using the Cy5-conjugate for cell imaging.

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